Boc-D-His(Boc)-OH.benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

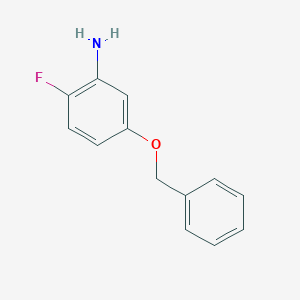

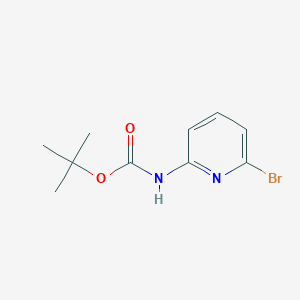

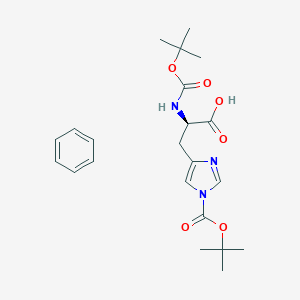

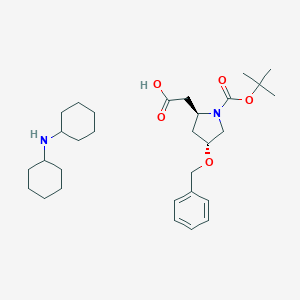

“Boc-D-His(Boc)-OH.benzene” is a protected histidine derivative used in Boc Solid Phase Peptide Synthesis (SPPS) . After coupling, the two Boc-groups are cleaved simultaneously by TFA .

Synthesis Analysis

“Boc-D-His(Boc)-OH.benzene” is used as a building block for Solid Phase Peptide Synthesis . The product number for this compound was previously 04-13-0014 .Molecular Structure Analysis

The molecular formula of “Boc-D-His(Boc)-OH.benzene” is C11H17N3O4 . The compound has a molar mass of 255.27 g/mol . The InChI string representation of the molecule is InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1 .Chemical Reactions Analysis

“Boc-D-His(Boc)-OH DCHA” mimics the structure and function of histidine in proteins and enzymes. It can bind to metal ions, such as copper and zinc, and participate in catalytic reactions.Physical And Chemical Properties Analysis

“Boc-D-His(Boc)-OH.benzene” has a molecular weight of 255.27 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . The compound has a Rotatable Bond Count of 6 .Wissenschaftliche Forschungsanwendungen

Molecular Dynamics in Polymer Chemistry

A study by Li et al. (2021) utilized molecular dynamics simulations to investigate the hydrogen bonding and thermal and mechanical properties of epoxy resins, including those related to benzene derivatives. While not directly mentioning Boc-D-His(Boc)-OH.benzene, this research highlights the role of chemical modifications in enhancing the properties of polymers, which could be relevant for applications involving Boc-D-His(Boc)-OH.benzene derivatives in material science and polymer chemistry (Li et al., 2021).

Photocatalysis and Organic Synthesis

Das et al. (2017) demonstrated the C−H amination of benzene derivatives using photocatalysis, where BocNH2 served as the amine source. This method reflects the potential of Boc-D-His(Boc)-OH.benzene in photocatalytic applications and organic synthesis, particularly in the context of functionalizing benzene rings and related structures with amines (Das et al., 2017).

Solid-Phase Peptide Synthesis

Muttenthaler et al. (2015) discussed the use of anhydrous hydrogen fluoride for cleaving peptides from solid-phase supports in the context of tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This methodology is essential for peptide synthesis, where protecting groups like Boc play a crucial role. The study provides a comprehensive overview of the technique, safety measures, and applications in synthesizing peptides with complex structures (Muttenthaler et al., 2015).

Nanomaterials and Catalysis

Research by Pan et al. (2019) on the coordination structure of single-atom Fe-NxCy catalytic sites for benzene oxidation showcases the relevance of benzene derivatives in catalysis and materials science. While not directly related to Boc-D-His(Boc)-OH.benzene, the study emphasizes the importance of atomic-level manipulation of materials for enhancing catalytic performances, suggesting potential research applications for Boc-D-His(Boc)-OH.benzene in creating or modifying catalytic materials (Pan et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzene;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUHNRWCBRLZLL-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-His(Boc)-OH.benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B112496.png)

![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)